[4-(Trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Trifluoromethyl)phenyl]urea” is a type of organic compound that falls under the category of N-phenylureas . It has a molecular formula of C15H10F6N2O and a molecular weight of 348.248 g/mol . The IUPAC name for this compound is 1,3-bis [4- (trifluoromethyl)phenyl]urea .
Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)phenyl]urea” consists of a urea group attached to a phenyl ring with a trifluoromethyl group at the 4-position . The exact 3D structure and other details are not available in the current resources.Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)phenyl]urea” is a crystalline powder with a melting point of 227°C . Other physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Drug Sorafenib
- The anticancer drug sorafenib contains a trifluoromethyl group. Its IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . The FDA has granted it “Fast Track” designation for treating advanced hepatocellular carcinoma (primary liver cancer) .
Safety and Hazards
When handling “[4-(Trifluoromethyl)phenyl]urea”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethyl)phenyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that oxidation, reduction, photolysis, and hydrolysis play key roles in the degradation of compounds containing a trifluoromethyl group .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their pharmacokinetic properties .
Result of Action
It’s known that compounds containing a trifluoromethyl group can exhibit various pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can enhance the lipophilicity of compounds, which may influence their stability and efficacy in different environments .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOVQSKNBEYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl]urea |
Q & A
Q1: What are the structural features of [4-(Trifluoromethyl)phenyl]urea derivatives and how are they characterized?
A1: [4-(Trifluoromethyl)phenyl]urea derivatives are characterized by a urea functional group linked to a phenyl ring substituted with a trifluoromethyl group at the para position. This core structure can be further modified with various substituents, influencing the compound's properties and activities.
Q2: What biological activities have been reported for [4-(Trifluoromethyl)phenyl]urea derivatives?
A2: Research has shown that certain [4-(Trifluoromethyl)phenyl]urea derivatives exhibit notable biological activities:
- Inhibition of Chitin Synthesis: Compounds like 1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)phenyl]urea have demonstrated inhibitory effects on chitin synthesis []. This finding suggests potential applications in controlling insect populations, as chitin is a crucial component of insect exoskeletons.
- Adenosine Deaminase (ADA) Inhibition: Derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one ring system, such as 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have emerged as potent ADA inhibitors []. These compounds hold promise for treating conditions like colitis, where ADA activity is elevated.
- Insect Sterilization: Studies on the boll weevil (Anthonomus grandis) have shown that AI3-63223 (1-(2,6-difluorobenzoyl)-3-[4-(trifluoromethyl) phenyl]urea) acts as a potent sterilant, effectively suppressing reproduction in both male and female weevils [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.